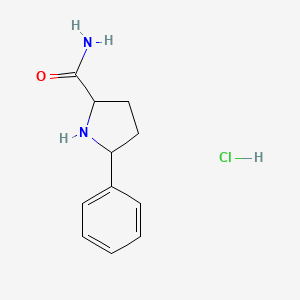
5-Phenylpyrrolidine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpyrrolidine-2-carboxamide hydrochloride is a chemical compound with the molecular weight of 240.73 . It is a powder in physical form . The IUPAC name of this compound is (2S,5R)-N-methyl-5-phenylpyrrolidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O.ClH/c1-13-12 (15)11-8-7-10 (14-11)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3, (H,13,15);1H/t10-,11+;/m1./s1 . This indicates that the compound has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . Physical And Chemical Properties Analysis
5-Phenylpyrrolidine-2-carboxamide hydrochloride is a powder in physical form . It has a molecular weight of 240.73 . The compound is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Antiviral Research The compound shows potential as an anti-HIV agent. For instance, a related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified for its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the structural class's relevance in antiviral research. This compound forms infinite chains via hydrogen bonding, indicating the importance of its molecular interactions (Tamazyan et al., 2007).
Organic Synthesis In organic chemistry, the compound's derivatives have been synthesized through parallel solution-phase approaches, indicating its utility in the development of chemical libraries for further medicinal exploration. For example, a library of pyrrolidine-2-carboxamide derivatives was prepared, showcasing the versatility of the core structure in generating compounds with potential bioactivity (Črček et al., 2012).
Antimicrobial and Antimycobacterial Activity Research has also focused on the synthesis and evaluation of pyrrolidine-2-carboxamide derivatives for their antimicrobial properties. Some derivatives have shown significant in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria, underscoring the potential of these compounds in treating infectious diseases (Zítko et al., 2013).
Enzyme Inhibition and Pharmacological Properties Moreover, phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including 5-Phenylpyrrolidine-2-carboxamide hydrochloride, have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, demonstrating high potency and efficacy. These findings highlight the compound's relevance in cancer research and therapy (Penning et al., 2010).
Stereoselective Synthesis and Neuropharmacology The stereoselectivity of phenylpiracetam, a compound related to 5-Phenylpyrrolidine-2-carboxamide, has been explored for its neuropharmacological properties, offering insights into the design of more effective cognitive enhancers and neuroprotective agents (Veinberg et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
While specific future directions for 5-Phenylpyrrolidine-2-carboxamide hydrochloride are not available, pyrrolidine compounds in general are of great interest in drug discovery due to their versatility and the wide range of biological activities they exhibit . They are considered promising scaffolds for the design of new compounds with different biological profiles .
Eigenschaften
IUPAC Name |
5-phenylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHKSJEYYRBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803561-79-6 |
Source


|
| Record name | 5-phenylpyrrolidine-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


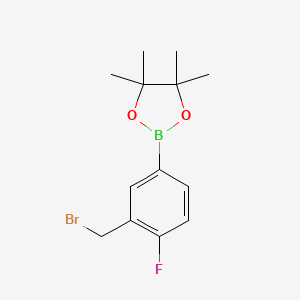


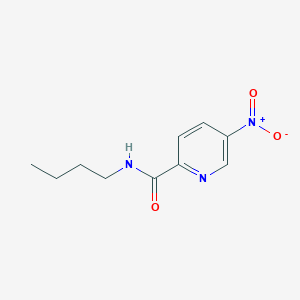
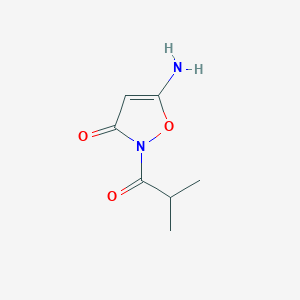
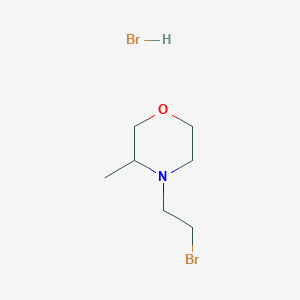
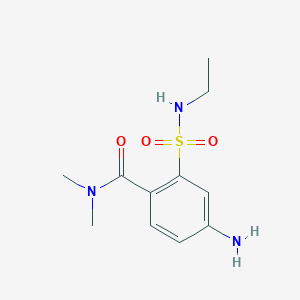

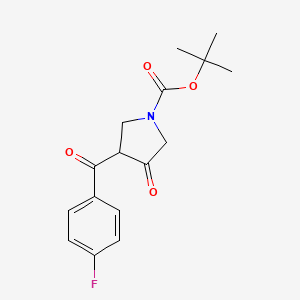
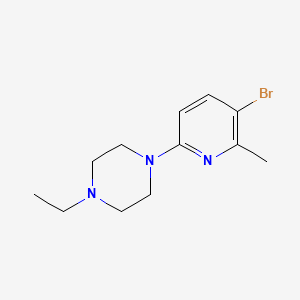
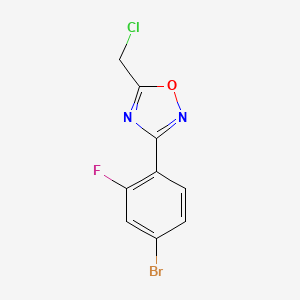

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)